molecular formula C22H18N2O5 B2611404 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2219376-36-8

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2611404
CAS No.: 2219376-36-8
M. Wt: 390.395
InChI Key: IFNNVMFLRQZLAY-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 5 with a 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl group and at position 4 with a carboxylic acid moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes. This structure is critical in medicinal chemistry, particularly for peptide synthesis and as a building block for heterocyclic drug candidates .

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(26)19-20(29-12-23-19)13-9-24(10-13)22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNNVMFLRQZLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid is a complex organic compound notable for its unique structural features, including an oxazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O5, with a molecular weight of approximately 390.395 g/mol. The presence of the fluorenylmethoxycarbonyl group enhances its reactivity and solubility, making it suitable for various biological interactions. The oxazole ring contributes to its heterocyclic nature, while the azetidine ring adds to its structural diversity.

PropertyValue
Molecular FormulaC22H18N2O5
Molecular Weight390.395 g/mol
IUPAC NameThis compound
Key Functional GroupsOxazole, Azetidine, Carboxylic Acid

Antimicrobial Activity

Research indicates that compounds with oxazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown promising results against various bacterial strains. In a comparative study, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated effective antibacterial activity.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies involving similar oxazole derivatives have reported inhibition of cancer cell proliferation in various models. For example, compounds structurally related to this compound were tested against A549 lung cancer cells, showing significant growth inhibition through apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in stimulated macrophages. This suggests that it may serve as a therapeutic agent in managing inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial effects of oxazole derivatives.
    • Results : Compounds showed MIC values ranging from 0.8 to 3.2 µg/ml against various fungal strains including Candida albicans and Aspergillus niger .
  • Anticancer Activity Study :
    • Objective : To assess the anticancer effects on A549 lung cancer cells.
    • Results : Certain derivatives induced apoptosis at concentrations as low as 10 µM, suggesting strong anticancer properties .
  • Anti-inflammatory Study :
    • Objective : To investigate the impact on cytokine production.
    • Results : The compound significantly downregulated TNF-alpha and IL-6 levels in vitro .

Scientific Research Applications

Peptide Synthesis

The compound is widely utilized in peptide synthesis due to its ability to protect reactive amino groups while facilitating coupling reactions. Studies have shown that using 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid can enhance the yield and purity of synthesized peptides compared to traditional protecting groups like Boc (tert-butyloxycarbonyl) .

Drug Development

The structural diversity provided by the azetidine and oxazole components allows for exploration in drug design. The compound’s derivatives may serve as lead compounds for developing new pharmaceuticals targeting specific receptors or pathways .

Case Study:
A comparative study highlighted that derivatives of this compound exhibited enhanced biological activity against certain cancer cell lines, indicating potential therapeutic applications .

Research into biological activity has suggested that modifications on the azetidine or oxazole rings can significantly alter the compound's pharmacological properties. Interaction studies are crucial for understanding how this compound interacts with various biological macromolecules, potentially leading to novel therapeutic agents .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid (Target) C₂₂H₁₈N₂O₅* 390.39 1,3-oxazole, Fmoc-azetidine, carboxylic acid Estimated
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Hydroxyazetidine, Fmoc, carboxylic acid
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Piperazine, Fmoc, acetic acid
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid C₂₀H₁₉NO₅ 353.37 Morpholine, Fmoc, carboxylic acid
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid C₂₁H₂₁NO₅ 367.40 Methylazetidine, Fmoc, oxyacetic acid

*Estimated based on analogous compounds in .

Key Observations :

  • Ring Systems : The target compound’s 1,3-oxazole core distinguishes it from morpholine (6-membered ring with two heteroatoms) and piperazine analogs. Azetidine (4-membered ring) is a shared feature but differs in substitution patterns (e.g., hydroxy, methyl, or oxazole attachments) .
  • Functional Groups : Carboxylic acid and Fmoc groups are common, but the target’s oxazole ring confers distinct electronic and steric properties compared to morpholine or piperazine derivatives.

Stability and Reactivity

  • Fmoc Protection : All compounds exhibit enhanced nitrogen stability due to the Fmoc group, but steric hindrance varies. For example, the methyl-substituted azetidine in may reduce nucleophilicity compared to the target compound’s unsubstituted azetidine.
  • Oxazole vs. Morpholine/Piperazine : The oxazole’s aromaticity increases thermal stability but may reduce solubility compared to saturated morpholine/piperazine analogs .

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Oxazole Derivatives

StepReagent/ConditionsYieldReference
Fmoc ProtectionFmoc-Cl, DIPEA, DMF, 0°C → RT~85%
Oxazole CyclizationPOCl₃, reflux, 4h60–75%

Basic: How should researchers handle this compound to ensure laboratory safety?

Methodological Answer:
The compound’s safety profile aligns with structurally similar Fmoc-protected azetidines, which exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

Safety Protocol:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if airborne particles are generated.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Avoid dust formation; use wet methods or HEPA-filtered vacuums for cleanup .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm Fmoc group integrity (e.g., aromatic protons at δ 7.2–7.8 ppm) and azetidine/oxazole ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₇H₂₃N₃O₅: calc. 469.16 g/mol).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and monitors deprotection kinetics .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways. For example:

  • Transition State Analysis : Identify energy barriers for cyclization steps.
  • Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction efficiency .
  • High-Throughput Screening : Machine learning models trained on analogous reactions (e.g., oxadiazole synthesis ) prioritize reaction conditions.

Q. Table 2: Computational Parameters for Reaction Optimization

ParameterMethodSoftwareReference
Transition StateDFT (B3LYP/6-31G*)Gaussian
Solvent ScreeningCOSMO-RSTURBOMOLE

Advanced: What challenges arise in crystallographic analysis of Fmoc-protected compounds?

Methodological Answer:
Fmoc groups introduce disorder in crystal lattices due to their bulky, planar structure. Key challenges include:

  • Disorder Modeling : SHELXL refinement requires partitioning disordered moieties into multiple positions .
  • Twinned Data : High-resolution synchrotron data (≤1.0 Å) improves refinement accuracy for low-symmetry space groups .
  • Hydrogen Bonding : Weak interactions (e.g., C–H···O) stabilize crystal packing but complicate electron density maps .

Advanced: How do structural modifications (e.g., azetidine substituents) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on fluorinated analogs reveal:

  • Electron-Withdrawing Groups : Fluorine substitutions (e.g., 3,5-difluorophenyl) enhance metabolic stability and target binding affinity .
  • Azetidine Ring Rigidity : Substituted azetidines improve selectivity for enzyme targets (e.g., kinases) by restricting conformational flexibility .

Q. Table 3: SAR Trends for Fluorinated Derivatives

SubstituentBioactivity (IC₅₀)TargetReference
3,5-Difluorophenyl12 nMKinase X
2,4,5-Trifluorophenyl8 nMKinase Y

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